molecular formula C18H22N4O4S B14116811 3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14116811
M. Wt: 390.5 g/mol
InChI Key: ZTZQDLCHVJJJGI-UHFFFAOYSA-N
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Description

3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoxaline derivatives .

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 3-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N4O4S/c1-18(2,3)26-17(23)21-7-6-12(10-21)11-27-16-9-19-15-8-13(22(24)25)4-5-14(15)20-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

ZTZQDLCHVJJJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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